N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide
Description
N-(2-(2-(o-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 2 and an ethylisobutyramide side chain at position 4. This structure combines aromatic and aliphatic functionalities, which may enhance solubility and bioactivity compared to simpler derivatives.
Properties
IUPAC Name |
2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)16(22)18-9-8-13-10-23-17-19-15(20-21(13)17)14-7-5-4-6-12(14)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKNBVOVFHBESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide typically involves multiple steps, starting with the formation of the thiazole and triazole rings. The process often includes:
Formation of Thiazole Ring: This can be achieved through the cyclization of thioamides with α-haloketones under basic conditions.
Formation of Triazole Ring: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:
High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates.
Catalysis: Employing catalysts to improve the efficiency of the coupling reactions.
Purification: Using techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation and pain, potentially through inhibition of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thiazolo[3,2-b][1,2,4]triazole core significantly influence melting points, solubility, and stability. Key analogs include:
Key Observations :
- The ethylisobutyramide side chain may enhance aqueous solubility relative to purely aromatic substituents (e.g., phenyl in 5b) due to hydrogen bonding capabilities.
- Methoxy groups (e.g., 8b) increase polarity, whereas methyl groups (o-tolyl) prioritize lipophilicity, impacting membrane permeability .
Key Observations :
- The target compound’s ethylisobutyramide chain likely requires post-synthetic modification (e.g., amide coupling), increasing synthetic complexity compared to analogs with direct aryl substitutions .
- Photolysis (as in 7a) and cyclocondensation (as in 5b) are common for introducing sulfur-containing and aryl groups, respectively .
Biological Activity
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole and triazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 363.42 g/mol. The presence of the o-tolyl group may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results against various bacterial strains. A study demonstrated that similar compounds had minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of thiazolo-triazole derivatives have been explored extensively. In vitro studies have shown selective cytotoxicity against tumor cell lines. For example, one study reported that derivatives exhibited IC50 values in the range of 28-290 ng/mL against various cancer cell lines, indicating their potential as chemotherapeutic agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease progression. For instance, some thiazolo-triazole derivatives were found to inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease . This suggests a dual role in both antimicrobial and neuroprotective activities.
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups displayed enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .
Case Study 2: Anticancer Activity
In a comparative study involving various thiazolo-triazole derivatives, one compound demonstrated significant antiproliferative activity against human cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer). The log GI50 values were recorded as 5.84 and 5.66 respectively . This highlights the potential for these compounds in cancer therapy.
Table 1: Antimicrobial Activity of Thiazolo-Triazole Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 10f | Staphylococcus aureus | 50 |
| 10g | Escherichia coli | 100 |
| 10h | Bacillus cereus | 75 |
Table 2: Anticancer Activity Against Tumor Cell Lines
| Compound ID | Cell Line | IC50 (ng/mL) |
|---|---|---|
| 15a | SNB-75 | 32 |
| 15b | UO-31 | 30 |
| 15c | WI-38 VA-13 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
